Cas no 1550149-01-3 ((6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone)

(6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone
-
- Inchi: 1S/C12H12F4N2O/c13-10-5-1-4-9(17-10)11(19)18-6-2-3-8(7-18)12(14,15)16/h1,4-5,8H,2-3,6-7H2
- InChI Key: NHORAZQPXFAMDM-UHFFFAOYSA-N
- SMILES: C(C1=NC(F)=CC=C1)(N1CCCC(C(F)(F)F)C1)=O
(6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-344106-0.05g |
2-fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine |
1550149-01-3 | 95.0% | 0.05g |
$238.0 | 2025-03-18 | |
TRC | F601568-10mg |
(6-Fluoropyridin-2-Yl)(3-(Trifluoromethyl)Piperidin-1-Yl)Methanone |
1550149-01-3 | 10mg |
$ 70.00 | 2022-06-04 | ||
Enamine | EN300-344106-0.25g |
2-fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine |
1550149-01-3 | 95.0% | 0.25g |
$509.0 | 2025-03-18 | |
Enamine | EN300-344106-5.0g |
2-fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine |
1550149-01-3 | 95.0% | 5.0g |
$2981.0 | 2025-03-18 | |
Aaron | AR01BSDR-50mg |
(6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone |
1550149-01-3 | 95% | 50mg |
$353.00 | 2025-02-09 | |
1PlusChem | 1P01BS5F-250mg |
(6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone |
1550149-01-3 | 95% | 250mg |
$601.00 | 2025-03-19 | |
Aaron | AR01BSDR-1g |
(6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone |
1550149-01-3 | 95% | 1g |
$1440.00 | 2025-02-09 | |
1PlusChem | 1P01BS5F-500mg |
(6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone |
1550149-01-3 | 95% | 500mg |
$928.00 | 2025-03-19 | |
Aaron | AR01BSDR-100mg |
(6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone |
1550149-01-3 | 95% | 100mg |
$514.00 | 2025-02-09 | |
A2B Chem LLC | AW28515-100mg |
(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone |
1550149-01-3 | 95% | 100mg |
$409.00 | 2024-01-03 |
(6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone Related Literature
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Additional information on (6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone
Introduction to (6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone (CAS No. 1550149-01-3)
(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone (CAS No. 1550149-01-3) is a versatile and highly studied compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered significant attention due to its potential therapeutic applications and pharmacological properties. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.
The molecular formula of (6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is C14H12F4N2O, with a molecular weight of approximately 300.25 g/mol. The compound features a fluorinated pyridine ring and a trifluoromethylated piperidine ring, both of which contribute to its distinct chemical and biological properties. The presence of these functional groups imparts the molecule with enhanced lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The synthesis of (6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone has been extensively studied and optimized in recent years. One common synthetic route involves the coupling of 6-fluoroisonicotinic acid with 3-(trifluoromethyl)piperidine using a coupling reagent such as HATU or EDC·HCl in the presence of a base like DIPEA. This method yields the desired product in high purity and yield, making it suitable for large-scale production and further pharmaceutical applications.
In terms of biological activity, (6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone has shown promising results in various preclinical studies. Research has demonstrated its potential as a selective inhibitor of specific protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. For instance, studies have reported that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression, suggesting its potential as an anticancer agent.
Recent advancements in the field have also explored the use of (6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone in neurodegenerative diseases. Preclinical models have shown that the compound can modulate signaling pathways associated with neuroprotection and neuroregeneration, offering new avenues for therapeutic intervention in conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of (6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone have also been extensively investigated. Studies have demonstrated that the compound exhibits favorable oral bioavailability and a long half-life, which are crucial factors for effective drug delivery. Additionally, its low toxicity profile makes it a promising candidate for clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of (6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone in various therapeutic indications. Preliminary results from phase I trials have shown promising outcomes, with patients exhibiting good tolerability and favorable pharmacodynamic responses. These findings have paved the way for further clinical evaluation in larger patient populations.
In conclusion, (6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone (CAS No. 1550149-01-3) is a highly promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its favorable biological activities and pharmacokinetic properties, positions it as a valuable candidate for further development and clinical translation. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, contributing to the advancement of drug discovery and development in various disease areas.
1550149-01-3 ((6-fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone) Related Products
- 864976-38-5(4-benzoyl-N-(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1805117-81-0(Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate)
- 2309570-72-5(4-{4-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methylpiperidine-1-carbonyl}benzene-1-sulfonamide)
- 1804666-88-3(3-Bromo-4-(difluoromethyl)-5-hydroxypyridine-2-sulfonyl chloride)
- 939758-73-3(5-iodo-1,2,3,4-tetrahydroquinoline)
- 13765-74-7(molybdenum disilver tetraoxide)
- 104206-82-8(Mesotrione)
- 1386872-40-7(3-acetamido-3-methylpentanoic acid)
- 1189420-49-2(N-2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1)
- 2639424-36-3(Ethyl 5-aminopent-3-ynoate)




